molecular formula C7H8O6 B1339744 (E)-But-2-enedioic acid;prop-2-enoic acid CAS No. 29132-58-9

(E)-But-2-enedioic acid;prop-2-enoic acid

Cat. No. B1339744
CAS RN: 29132-58-9
M. Wt: 188.13 g/mol
InChI Key: JSYPRLVDJYQMAI-TYYBGVCCSA-N
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Description

Synthesis Analysis

The synthesis of “(E)-But-2-enedioic acid;prop-2-enoic acid” involves complex chemical reactions. For instance, a study discusses the bactericidal effect of disinfectant-impregnated superabsorbent polymer granules, where acrylic acid (prop-2-enoic acid) is used . Another research paper discusses the synthesis of poly(acrylic acid) produced by RAFT polymerization .


Molecular Structure Analysis

The molecular structure of “(E)-But-2-enedioic acid;prop-2-enoic acid” is intricate, contributing to its diverse applications in various fields . The compound’s structure can be viewed using specific software .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For example, a study discusses the spontaneous thermal polymerization of acrylic acid . Another research paper discusses the synthesis and characterization of poly(acrylic acid) produced by RAFT polymerization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.19 g/mol. It has 4 hydrogen bond donors and 8 hydrogen bond acceptors. Its rotatable bond count is 3 . Another source mentions that the compound has a molecular formula of C21H25ClO5 .

Scientific Research Applications

Chemical Structure and Properties

“(E)-But-2-enedioic acid;prop-2-enoic acid” is an organic compound with the formula CH2=CHCOOH . It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus . This colorless liquid has a characteristic acrid or tart smell .

Production

“(E)-But-2-enedioic acid;prop-2-enoic acid” is produced by oxidation of propylene, which is a byproduct of the production of ethylene and gasoline . More than a million tons are produced annually .

Reactions and Uses

“(E)-But-2-enedioic acid;prop-2-enoic acid” undergoes the typical reactions of a carboxylic acid . When reacted with an alcohol, it forms the corresponding ester . The esters and salts of “(E)-But-2-enedioic acid;prop-2-enoic acid” are collectively known as acrylates (or propenoates) .

Polymers and Plastics

“(E)-But-2-enedioic acid;prop-2-enoic acid” and its esters readily combine with themselves (to form poly"(E)-But-2-enedioic acid;prop-2-enoic acid") or other monomers (e.g. acrylamides, acrylonitrile, vinyl compounds, styrene, and butadiene) by reacting at their double bond, forming homopolymers or copolymers . These are used in the manufacture of various plastics, coatings, adhesives, elastomers, as well as floor polishes and paints .

Diaper Industry

“(E)-But-2-enedioic acid;prop-2-enoic acid” is used in many industries like the diaper industry .

Water Treatment and Textiles Industry

“(E)-But-2-enedioic acid;prop-2-enoic acid” is also used in the water treatment industry and the textiles industry .

Mechanism of Action

Target of Action

The primary target of prop-2-enoic acid, also known as Acrylic acid

Mode of Action

As an unsaturated carboxylic acid, it consists of a vinyl group connected directly to a carboxylic acid terminus . This structure allows it to participate in various chemical reactions, potentially influencing biological processes.

Biochemical Pathways

It’s worth noting that acrylic acid is produced by the oxidation of propylene, a byproduct of the production of ethylene and gasoline .

Pharmacokinetics

It is known that this compound is a colorless liquid that is miscible with water, alcohols, ethers, and chloroform . This suggests that it may be readily absorbed and distributed in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of prop-2-enoic acid. For instance, its miscibility with water and other solvents suggests that it may be affected by the hydration status of the body . Additionally, its stability may be influenced by factors such as temperature and pH.

properties

IUPAC Name

(E)-but-2-enedioic acid;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.C3H4O2/c5-3(6)1-2-4(7)8;1-2-3(4)5/h1-2H,(H,5,6)(H,7,8);2H,1H2,(H,4,5)/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYPRLVDJYQMAI-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28552-55-8
Record name 2-Butenedioic acid (2E)-, polymer with 2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28552-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-But-2-enedioic acid;prop-2-enoic acid

CAS RN

29132-58-9
Record name 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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